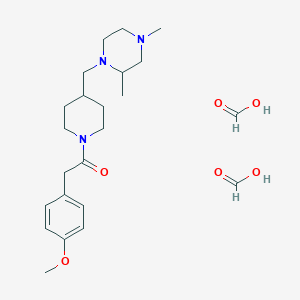

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate

Description

This compound is a piperidine-piperazine hybrid featuring a 2,4-dimethylpiperazine moiety linked via a methyl bridge to a piperidine ring. The ethanone group is substituted with a 4-methoxyphenyl aromatic system, and the diformate salt enhances its solubility.

Properties

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2.2CH2O2/c1-17-15-22(2)12-13-24(17)16-19-8-10-23(11-9-19)21(25)14-18-4-6-20(26-3)7-5-18;2*2-1-3/h4-7,17,19H,8-16H2,1-3H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUOYLOASWBRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including antimalarial, antimicrobial, and potential neuropharmacological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine core with additional functional groups that enhance its biological activity. The IUPAC name is as follows:

IUPAC Name : 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate

Molecular Formula : C19H30N4O4

Molecular Weight : 366.47 g/mol

The primary mechanism of action for this compound involves its interaction with biological targets associated with various diseases. Notably:

- Antimalarial Activity : The compound has demonstrated significant inhibition of Plasmodium falciparum, the causative agent of malaria. Studies indicate a growth inhibition rate between 56% to 93% at concentrations around 40 μg/mL.

- Neuropharmacological Effects : Piperazine derivatives have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.

Biological Activity Data

A summary of the biological activities observed for 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate is presented in the table below:

Case Studies

Several studies have investigated the biological activity of piperazine derivatives similar to this compound:

- Antimalarial Efficacy : A study conducted by researchers highlighted the effectiveness of piperazine derivatives in inhibiting Plasmodium falciparum. The compound's structural modifications were essential in enhancing its potency against malaria.

- Neuropharmacological Research : Another research effort focused on the potential use of piperazine derivatives in treating anxiety and depression by targeting serotonin receptors. The findings suggest that these compounds could serve as leads for developing new antidepressants .

- Antimicrobial Properties : Comparative studies have shown that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens, indicating a broad spectrum of antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural differences among piperazine/piperidine hybrids include substituent patterns, aromatic systems, and salt forms.

| Compound Name | Core Structure | Substituents | Salt Form | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| Target Compound | Piperidine-Piperazine | 2,4-Dimethylpiperazine; 4-Methoxyphenyl-ethanone | Diformate | ~515.6* | N/A |

| 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone | Piperazine-Indole | Diphenylmethyl; 3-Isopropyl-2-methylindole | None | 529.7 | |

| 5-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}-methoxy)pyridin-2-ylmethanone | Piperidine-Piperazine-Pyridine | 4-Methoxybenzyl; Trifluoromethylphenyl | Trihydrochloride | 723.1 | |

| 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone | Piperazine-Indole | Benzhydryl; 5-Methylindole | None | 455.6 |

*Calculated based on molecular formula.

Key Observations :

Key Observations :

Key Observations :

- The diformate salt likely improves aqueous solubility compared to non-salt forms like indole-based analogs .

- The 4-methoxyphenyl group may confer similar bioactivity to AMPK activators, as seen in .

Q & A

Q. Answer :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. For example, the diformate salt’s solubility decreases sharply below 10°C, enabling high recovery .

- Column Chromatography : Employ gradient elution with silica gel (e.g., 5–20% methanol in dichloromethane) to separate regioisomers or unreacted piperazine derivatives .

- Critical Parameter : Adjust pH during salt formation (target pH 4–5) to avoid decomposition of the methoxyphenyl group .

Advanced: How can researchers resolve low yields in the alkylation step of the piperidine-piperazine hybrid?

Answer :

Common issues and solutions:

| Issue | Root Cause | Optimization Strategy |

|---|---|---|

| Low conversion (<40%) | Steric hindrance at piperidine | Use bulkier bases (e.g., DBU) to enhance nucleophilicity . |

| Byproduct formation | Over-alkylation | Reduce reaction temperature (0–5°C) and monitor via TLC . |

| Catalyst deactivation | Moisture sensitivity | Pre-dry reagents with molecular sieves; use anhydrous DMF . |

Advanced: What methodologies confirm the compound’s interaction with biological targets (e.g., receptors)?

Q. Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin receptors) on a sensor chip to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic interactions .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model binding poses, focusing on the methoxyphenyl group’s π-π stacking with aromatic residues .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS)?

Q. Answer :

- Scenario : Discrepancy in molecular ion peaks (MS suggests +2 Da shift).

- Root Cause : Partial deuteration during synthesis or solvent adducts in MS.

- Resolution : Re-run MS in negative-ion mode or use high-resolution ESI-MS to distinguish isotopic patterns .

- Scenario : Unassigned NMR peaks.

- Resolution : Perform 2D NMR (e.g., HSQC, HMBC) to correlate proton-carbon couplings, especially for overlapping piperazine/piperidine signals .

Advanced: What strategies mitigate degradation during long-term stability studies?

Q. Answer :

- Storage Conditions : Lyophilize the diformate salt and store at -80°C under argon to prevent hydrolysis of the methoxyphenyl ether .

- Excipient Screening : Add antioxidants (e.g., BHT at 0.01% w/v) to buffer solutions for in vitro assays .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photodegradants; use LC-PDA to track λmax shifts .

Advanced: How is the compound’s logP optimized for blood-brain barrier penetration?

Q. Answer :

- Computational Tools : Use MarvinSketch or ACD/Labs to predict logP. The target logP should be 2–4 for CNS activity .

- Structural Modifications :

- Replace the methoxyphenyl group with a fluorophenyl moiety to reduce polarity (see for analogous substitutions) .

- Introduce a methyl group on the piperazine ring to enhance lipophilicity .

Advanced: What analytical techniques differentiate polymorphic forms of the diformate salt?

Q. Answer :

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7° for Form I vs. 10.2°, 20.4° for Form II) .

- DSC : Monitor endothermic peaks (Form I melts at 158°C; Form II at 145°C) .

- Raman Spectroscopy : Use peak shifts at 1670 cm⁻¹ (C=O stretch) to identify amorphous vs. crystalline phases .

Advanced: How to design dose-response assays for in vivo toxicity studies?

Q. Answer :

- Acute Toxicity (OECD 423) : Administer 50–300 mg/kg orally to Sprague-Dawley rats; monitor ALT/AST levels for hepatotoxicity .

- Subchronic Toxicity : 28-day exposure at 10–100 mg/kg; histopathology of kidney/liver tissues .

- Biomarker Analysis : Quantify serum creatinine (renal function) and TNF-α (inflammatory response) via ELISA .

Advanced: What statistical methods resolve variability in receptor-binding assays?

Q. Answer :

- ANOVA with Tukey’s post hoc test : Compare IC50 values across triplicate experiments (p < 0.05) .

- Grubbs’ Test : Identify outliers in SPR-derived KD measurements .

- Hill Slope Analysis : Use nonlinear regression (GraphPad Prism) to assess cooperativity in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.